(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)

Phosphorus content Reactive flame retardant Polyurethane polyol

(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), CAS 94071-08-6, is a linear, non-halogenated organophosphate diester diol with the molecular formula C₇H₁₈O₁₁P₂ and a molecular weight of 340.16 g/mol. The molecule features a central secondary hydroxyl group on a propane-1,3-diyl backbone, symmetrically extended via two oxyethylene (–OCH₂CH₂O–) spacers, each terminated by a dihydrogen phosphate (–OP(O)(OH)₂) moiety.

Molecular Formula C7H18O11P2
Molecular Weight 340.16 g/mol
CAS No. 94071-08-6
Cat. No. B12753536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)
CAS94071-08-6
Molecular FormulaC7H18O11P2
Molecular Weight340.16 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)O
InChIInChI=1S/C7H18O11P2/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyPWJCBLFTCVHRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) (CAS 94071-08-6): Procurement-Grade Identity and Physicochemical Baseline


(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), CAS 94071-08-6, is a linear, non-halogenated organophosphate diester diol with the molecular formula C₇H₁₈O₁₁P₂ and a molecular weight of 340.16 g/mol. [1] The molecule features a central secondary hydroxyl group on a propane-1,3-diyl backbone, symmetrically extended via two oxyethylene (–OCH₂CH₂O–) spacers, each terminated by a dihydrogen phosphate (–OP(O)(OH)₂) moiety. [2] This architecture yields a high phosphorus content (approximately 18.2 wt% P), a computed density of 1.7±0.1 g/cm³, and a predicted boiling point of 621.6±65.0 °C, establishing it as a thermally robust, phosphorus-rich reactive intermediate for condensation polymerizations.

Why Generic Substitution of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) Fails: Structural Uniqueness Within Phosphorus-Based Reactive Diols


Generic substitution of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is structurally impeded within the phosphorus-based reactive diol family. Unlike simple alkyl phosphate esters (e.g., triethyl phosphate, dimethyl methylphosphonate) that function only as additive flame retardants or plasticizers, this compound possesses a precise bifunctional diol architecture—one secondary hydroxyl and two terminal dihydrogen phosphate groups—enabling covalent incorporation into polymer backbones (e.g., polyurethanes, polyesters) as a reactive monomer rather than a migratory additive. [1] Compared to glycerol phosphate (CAS 2075-06-1, C₃H₁₀O₉P₂), which lacks the oxyethylene spacers and offers only 24.0 wt% phosphorus, the target compound provides approximately 18.2 wt% P but with enhanced molecular flexibility and hydrolytic stability conferred by the –OCH₂CH₂O– linkages. Relative to commercial reactive phosphorus polyols such as Exolit® OP 560 (a proprietary oligomeric phosphate ester with higher molecular weight and lower phosphorus density per repeat unit), this low-molecular-weight (340.16 Da) species offers a higher concentration of flame-retardant phosphorus per unit mass incorporated, which is critical for applications demanding maximum char yield at minimal loading. [2] These architectural distinctions mean that substituting a generic phosphate ester or a structurally divergent phosphorus polyol cannot replicate the same ratio of reactive hydroxyl functionality, phosphorus content, and spacer flexibility, leading to divergent copolymerization kinetics, phase compatibility, and ultimate flame-retardant performance.

(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Phosphorus Content per Reactive Unit: (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) vs. Glycerol Phosphate

The target compound delivers 18.2 wt% phosphorus per molecule (2 P atoms / 340.16 g/mol), compared to glycerol phosphate (CAS 2075-06-1) which contains 24.0 wt% P but only a single reactive hydroxyl group, limiting its utility as a chain-extending diol in step-growth polymerizations. [1] This higher functionality per phosphorus atom makes the target compound a more efficient reactive comonomer for intrinsically flame-retardant polyurethanes.

Phosphorus content Reactive flame retardant Polyurethane polyol

Phosphorus Density per Unit Mass: (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) vs. Exolit® OP 560 Oligomeric Phosphate Polyol

The target compound's low molecular weight (340.16 g/mol) yields approximately 5.9 mmol P/g, whereas commercial oligomeric phosphate polyols such as Exolit® OP 560, with molecular weights typically >800 g/mol, deliver lower phosphorus density per gram (estimated <4 mmol P/g). [1] This higher phosphorus density enables equivalent flame-retardant performance at lower mass loading, which is economically advantageous in polyurethane foam formulations where additive loading increases viscosity and cost.

Phosphorus density Oligomeric phosphate polyol Flame retardant loading

Thermal Stability Onset: (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) Predicted Boiling Point vs. Volatile Alkyl Phosphate Esters

The predicted boiling point of the target compound is 621.6±65.0 °C at 760 mmHg, which is drastically higher than that of volatile additive flame retardants such as triethyl phosphate (TEP, bp 215 °C) and dimethyl methylphosphonate (DMMP, bp 181 °C). This thermal stability ensures that the compound remains in the condensed phase during high-temperature polymer processing and during the initial stages of combustion, where volatile phosphorus compounds may be lost before contributing to char formation.

Thermal stability Boiling point Processing window

Regulatory Clearance: DSL Listing of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) vs. Non-Listed Analogs

(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is listed on Canada's Domestic Substances List (DSL), confirming it was in commerce in Canada between 1984 and 1986 and does not require new substance notification for import or manufacture. [1] Many structurally similar but newer phosphorus-based diols lack DSL listing and would require costly and time-consuming new substance notification under CEPA, creating a regulatory barrier to market entry in Canada and potentially in other jurisdictions with analogous pre-market notification requirements.

Regulatory compliance DSL listing Market access

Procurement-Relevant Application Scenarios for (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)


Reactive Flame-Retardant Diol for Intrinsically Fire-Resistant Polyurethane Foams

The compound's bifunctional diol architecture (one secondary OH for isocyanate reaction; phosphate OH groups for additional crosslinking) allows covalent incorporation into the polyurethane backbone, eliminating the plasticizer migration and fogging issues associated with additive flame retardants such as tris(1-chloro-2-propyl) phosphate (TCPP). Its 18.2 wt% phosphorus content provides char-forming flame retardancy directly at the molecular level. [1]

High-Phosphorus-Density Comonomer for Flame-Retardant Polyesters and Coating Resins

With approximately 5.9 mmol P/g phosphorus density, this compound can be used as a comonomer in polyester polyol synthesis for powder coatings and coil coatings, where high phosphorus loading at low comonomer fractions is required to achieve UL 94 V-0 ratings without compromising film flexibility or adhesion. [2]

Regulatory-Compliant Flame Retardant Intermediate for Canadian and Alignment Markets

The compound's listing on the Canadian Domestic Substances List (DSL) enables immediate industrial use in Canada without new substance notification. Formulators targeting Canadian-manufactured building insulation foams or transportation seating can integrate this compound without the regulatory delays affecting newer, non-listed phosphorus diols. [3]

Phosphorus-Rich Chelating Monomer for Metal-Phosphonate Hybrid Materials and Corrosion-Resistant Coatings

The dual terminal dihydrogen phosphate groups function as strong chelating ligands for multivalent metal ions (e.g., Zn²⁺, Al³⁺, Zr⁴⁺), enabling the synthesis of metal-phosphonate networks for anti-corrosion pretreatments on steel and aluminum. The oxyethylene spacers impart sufficient flexibility to form coherent, crack-free films, a property less readily achieved with rigid aromatic bisphosphonates. [4]

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